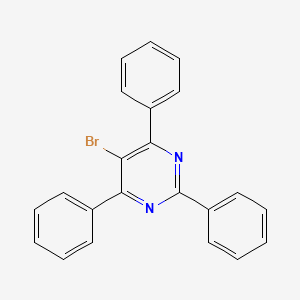
5-Bromo-2,4,6-triphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4,6-triphenylpyrimidine is a heterocyclic compound with the molecular formula C22H15BrN2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 2, 4, and 6 are substituted with phenyl groups, and the hydrogen at position 5 is replaced with a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4,6-triphenylpyrimidine typically involves the initial preparation of chalcone, followed by its reaction with ammonium acetate and the corresponding benzaldehyde . This method eliminates the need for transition metal catalysts, making it more environmentally friendly and cost-effective .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chalcone-based method. This process can be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4,6-triphenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation/Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines depending on the nucleophile employed .
Scientific Research Applications
5-Bromo-2,4,6-triphenylpyrimidine has several scientific research applications:
Organic Electronics: It is used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Materials Science: The compound’s stability and ability to form stable radical-cation species make it useful in the design of new materials with specific optical and electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism by which 5-Bromo-2,4,6-triphenylpyrimidine exerts its effects is primarily related to its ability to participate in electron transfer processes. The compound can act as an electron donor or acceptor, depending on the specific chemical environment. This property is crucial for its applications in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrimidine: Lacks the bromine atom at position 5, resulting in different reactivity and properties.
5-Chloro-2,4,6-triphenylpyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
Uniqueness
The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Biological Activity
5-Bromo-2,4,6-triphenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
This compound is characterized by a pyrimidine ring substituted with three phenyl groups and a bromine atom at the 5-position. The general formula can be represented as:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Pyrimidine Ring : Using brominated precursors and phenyl-substituted reagents.
- Bromination : Introducing the bromine atom at the 5-position through electrophilic aromatic substitution.
The synthesis process is efficient and can be adapted for large-scale production, making it suitable for pharmaceutical applications .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 50 to 100 µg/mL .
- Antifungal Activity : The compound has also been tested against fungal pathogens, demonstrating inhibitory effects comparable to standard antifungal agents .
Antiviral Activity
In the context of emerging viral threats such as COVID-19, pyrimidine derivatives have been explored for their antiviral potential. The presence of the bromine atom in the structure has been linked to enhanced interaction with viral proteins, improving efficacy against viruses like SARS-CoV-2 .
Case Studies
- Case Study on Antitumor Activity :
- Case Study on Cardiovascular Applications :
Research Findings Summary
Properties
Molecular Formula |
C22H15BrN2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
5-bromo-2,4,6-triphenylpyrimidine |
InChI |
InChI=1S/C22H15BrN2/c23-19-20(16-10-4-1-5-11-16)24-22(18-14-8-3-9-15-18)25-21(19)17-12-6-2-7-13-17/h1-15H |
InChI Key |
PRLJGDUFNVQSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















